molecular formula C7H4ClF2NS B12447096 4-Chloro-2,5-difluorobenzenecarbothioamide

4-Chloro-2,5-difluorobenzenecarbothioamide

Cat. No.: B12447096
M. Wt: 207.63 g/mol
InChI Key: DSVAXBRQVHDPLP-UHFFFAOYSA-N
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Description

4-Chloro-2,5-difluorobenzenecarbothioamide is an organic compound that belongs to the family of substituted benzenes It is characterized by the presence of chlorine, fluorine, and carbothioamide functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 4-Chloro-2,5-difluorobenzenecarbothioamide may involve large-scale chlorination and fluorination processes, followed by purification steps to isolate the desired compound. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,5-difluorobenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2,5-difluorobenzenecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2,5-difluorobenzenecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid
  • 4-Chloro-2-fluorobenzoic acid

Uniqueness

4-Chloro-2,5-difluorobenzenecarbothioamide is unique due to the presence of both chlorine and fluorine atoms along with a carbothioamide group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H4ClF2NS

Molecular Weight

207.63 g/mol

IUPAC Name

4-chloro-2,5-difluorobenzenecarbothioamide

InChI

InChI=1S/C7H4ClF2NS/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,(H2,11,12)

InChI Key

DSVAXBRQVHDPLP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)F)C(=S)N

Origin of Product

United States

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